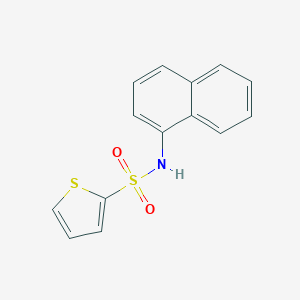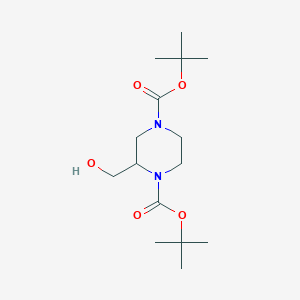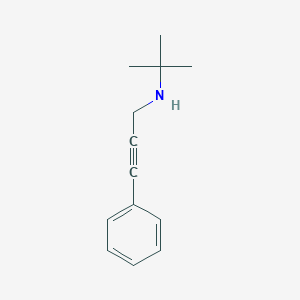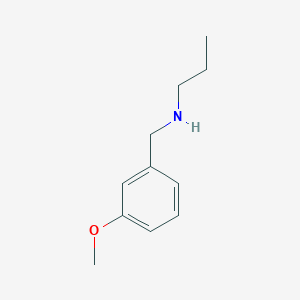
N-(1-naphthyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-naphthyl)-2-thiophenesulfonamide, also known as NSC-320846, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its biological properties.
Mechanism of Action
The mechanism of action of N-(1-naphthyl)-2-thiophenesulfonamide is not fully understood. However, it has been proposed that N-(1-naphthyl)-2-thiophenesulfonamide may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that N-(1-naphthyl)-2-thiophenesulfonamide may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-naphthyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. N-(1-naphthyl)-2-thiophenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-naphthyl)-2-thiophenesulfonamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
N-(1-naphthyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, N-(1-naphthyl)-2-thiophenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, N-(1-naphthyl)-2-thiophenesulfonamide has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(1-naphthyl)-2-thiophenesulfonamide. One area of research is the development of more efficient synthesis methods for N-(1-naphthyl)-2-thiophenesulfonamide. Another area of research is the investigation of the mechanism of action of N-(1-naphthyl)-2-thiophenesulfonamide. Further studies are needed to understand how N-(1-naphthyl)-2-thiophenesulfonamide interacts with cancer cells and other biological systems. In addition, future research could focus on the development of more effective drug delivery systems for N-(1-naphthyl)-2-thiophenesulfonamide, which could improve its bioavailability and effectiveness in vivo. Finally, more studies are needed to investigate the potential therapeutic applications of N-(1-naphthyl)-2-thiophenesulfonamide in different fields of science.
Synthesis Methods
N-(1-naphthyl)-2-thiophenesulfonamide can be synthesized using a multi-step process starting from 1-naphthylamine and thiophene-2-sulfonamide. The first step involves the reaction of 1-naphthylamine with 1,3-dibromopropane to form 1-(1-naphthyl)propan-2-amine. This intermediate is then reacted with thiophene-2-sulfonamide in the presence of a base to form N-(1-naphthyl)-2-thiophenesulfonamide. The overall yield of this synthesis method is around 25%.
Scientific Research Applications
N-(1-naphthyl)-2-thiophenesulfonamide has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-cancer properties and has been tested against different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. N-(1-naphthyl)-2-thiophenesulfonamide has also been studied for its anti-inflammatory and anti-bacterial properties. It has been shown to inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
53442-47-0 |
|---|---|
Product Name |
N-(1-naphthyl)-2-thiophenesulfonamide |
Molecular Formula |
C14H11NO2S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-naphthalen-1-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H |
InChI Key |
QWMMZMCPCHWSCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
solubility |
5.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)


![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
